delta-Tocopherol acetate

Vue d'ensemble

Description

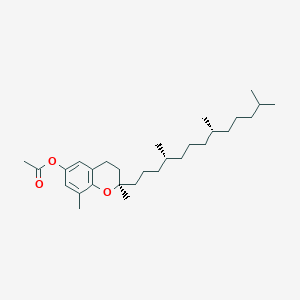

delta-Tocopherol acetate is a complex organic compound with a unique structure that includes a chromen ring and a long aliphatic chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of delta-Tocopherol acetate typically involves multiple steps. The initial step often includes the formation of the chromen ring, followed by the addition of the aliphatic chain. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

delta-Tocopherol acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the chromen ring or the aliphatic chain.

Reduction: Typically used to alter specific functional groups within the molecule.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts are used in these reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Health and Nutritional Applications

1.1 Antioxidant Properties

Delta-tocopherol acetate exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer. Research indicates that delta-tocopherol can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and androgen receptor activity suppression. For instance, studies have shown that treatment with delta-tocopherol results in strong growth inhibition of prostate cancer cells, suggesting its potential as a therapeutic agent in cancer prevention and treatment .

1.2 Cancer Prevention

Clinical trials have demonstrated that while alpha-tocopherol has been widely studied for cancer prevention, delta-tocopherol may offer superior protective effects. In experimental models, delta-tocopherol has been shown to suppress tumor growth more effectively than alpha-tocopherol . This highlights the need for further investigation into delta-tocopherol's role in cancer chemoprevention.

| Tocopherol Type | Cancer Type | Effectiveness |

|---|---|---|

| Alpha-Tocopherol | Prostate Cancer | Inconsistent results |

| Delta-Tocopherol | Prostate Cancer | Strong inhibition observed |

Cosmetic Applications

2.1 Skin Health

This compound is utilized in cosmetic formulations due to its skin penetration and metabolism properties. Studies have indicated that it can be metabolized into free tocopherol within the skin, providing a sustained antioxidant effect . This property makes it an excellent candidate for skincare products aimed at protecting against environmental damage and aging.

2.2 Anti-Aging Effects

The incorporation of this compound in topical formulations has been associated with improved skin hydration and elasticity. Its antioxidant capacity helps mitigate the effects of UV radiation and other environmental stressors on the skin .

Food Preservation

3.1 Natural Preservative

This compound is recognized for its role as a natural preservative in food products. It helps prevent lipid oxidation, thereby extending the shelf life of oils and fatty foods. The use of tocopherols in food products has increased significantly, with reported applications in various food categories .

| Food Product Type | Application | Benefit |

|---|---|---|

| Oils | Antioxidant additive | Prevents rancidity |

| Fatty Foods | Natural preservative | Extends shelf life |

Case Studies

4.1 Clinical Trials on Cancer Prevention

A notable study involved administering delta-tocopherol to patients with prostate cancer, demonstrating significant tumor growth inhibition compared to control groups receiving other forms of tocopherols . The findings support the hypothesis that delta-tocopherol may be more effective than its counterparts in certain therapeutic contexts.

4.2 Cosmetic Product Development

In a comparative study assessing skin absorption rates of different tocopherols, this compound showed superior bioconversion rates into active forms within human skin models, underscoring its potential for enhanced efficacy in cosmetic formulations .

Mécanisme D'action

The mechanism of action of delta-Tocopherol acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl beta-D-glucopyranoside]

- [(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl palmitate]

Uniqueness

delta-Tocopherol acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromen ring and a long aliphatic chain makes it particularly interesting for various applications.

Activité Biologique

Delta-tocopherol acetate is a derivative of vitamin E, specifically one of the forms of tocopherol, which is known for its antioxidant properties and various biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is less common than its alpha counterpart but has been shown to exhibit significant biological activity. It is often studied for its antioxidant capabilities and potential health benefits in various conditions, including cardiovascular diseases and cancer.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase C (PKC): Tocopherols inhibit PKC activity, which is involved in smooth muscle cell proliferation and atherogenesis. This inhibition may contribute to cardiovascular protective effects .

- Modulation of Gene Expression: Tocopherols can influence gene expression related to inflammation and cell growth. They may regulate microRNAs that are involved in these processes, thereby exerting anti-inflammatory effects .

- Neuroprotective Effects: this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal tissues, which may benefit conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Cardiovascular protection | Inhibits LDL oxidation | |

| Cancer prevention | Inhibits tumorigenesis | |

| Neuroprotection | Reduces oxidative stress |

Notable Research Studies

- Study on Antioxidant Capacity: A study demonstrated that this compound significantly reduced oxidative stress markers in human endothelial cells, suggesting potential benefits for cardiovascular health .

- Cancer Research: Research indicated that mixtures rich in gamma-tocopherol showed promising results in inhibiting colon and prostate cancers in animal models. Although direct studies on this compound are sparse, its inclusion in such mixtures could enhance overall efficacy against cancer .

Safety and Toxicology

This compound is generally regarded as safe when used appropriately. Toxicological studies indicate that high doses may lead to reversible hematological changes but do not show significant adverse effects on clotting or vitamin K status at typical dietary levels . Human patch testing has shown low incidence rates of sensitization, suggesting a favorable safety profile for topical applications .

Propriétés

IUPAC Name |

[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGGOZSKJGOUCF-VDWGHMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of α-Tocopherol acetate?

A1: The molecular formula of α-Tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.

Q2: Can you elaborate on how packaging affects the stability of α-Tocopherol acetate in fortified foods?

A3: Research shows that vacuum packaging can enhance the stability of α-tocopherol acetate in fortified strawberries compared to non-vacuum packaging. This effect is particularly noticeable in conjunction with the vacuum impregnation fortification method. [, ]

Q3: How does α-Tocopherol acetate influence lipid peroxidation?

A4: α-Tocopherol acetate itself doesn't directly inhibit lipid peroxidation. It first needs to be deacetylated to α-tocopherol, which acts as a potent antioxidant. α-Tocopherol scavenges free radicals, breaking the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage. [, , , ]

Q4: Are there specific benefits to using α-Tocopherol acetate over other forms of vitamin E, such as free α-tocopherol?

A5: While α-tocopherol acetate requires deacetylation to become biologically active, studies show that it might offer advantages in terms of stability and bioavailability under certain conditions. For instance, when administered subcutaneously in an aqueous solution to sheep, α-tocopherol acetate led to higher and faster absorption compared to oral administration or intraperitoneal injection of both aqueous and oily formulations. [] This suggests potential benefits of this administration route and formulation for livestock.

Q5: Can α-Tocopherol acetate be used to fortify food products? What are the advantages?

A7: Yes, α-Tocopherol acetate is used to fortify various food products, including strawberries. [, ] Fortification with α-tocopherol acetate not only increases the vitamin E content, but also enhances the overall antioxidant capacity of the food, as demonstrated by increased DPPH, FRAP, and Folin-Cicalteau values. []

Q6: Is there evidence that α-tocopherol acetate can protect against cisplatin-induced damage?

A8: Studies in guinea pigs indicate that α-Tocopherol acetate, particularly when co-administered with tiopronin, might offer protection against cisplatin-induced hearing loss and nephrotoxicity. This protective effect is likely due to the antioxidant properties of α-tocopherol, which is released upon deacetylation of α-tocopherol acetate. []

Q7: Does α-Tocopherol acetate impact the immune system?

A9: Research in chickens suggests that dietary supplementation with α-Tocopherol acetate can modulate the immune response. Specific levels of supplementation were linked to elevated immunoglobulin A (IgA) antibody titres, both total and antigen-specific, in serum and intestinal scrapings. Additionally, a notable increase in T-helper cells and Ia+ cells was observed in the peripheral blood of supplemented chickens. []

Q8: What strategies can be used to enhance the delivery of α-Tocopherol acetate to the brain?

A10: Nanocarrier systems, specifically tocopherol acetate-based nanolipidic carriers (NLCs), have shown promise in enhancing the brain delivery of dimethyl fumarate (DMF). These NLCs demonstrated improved intestinal absorption, increased neuronal uptake, and significantly higher brain availability of DMF compared to the free drug. [] This strategy holds potential for improving the treatment of neurological conditions like multiple sclerosis.

Q9: Are there any potential risks associated with high doses of α-Tocopherol acetate in preterm infants?

A11: While generally considered safe, administering α-Tocopherol acetate to very low birth weight infants necessitates careful monitoring. Although considered beneficial for preventing retinopathy, high plasma concentrations exceeding 84 μM, even for a short duration, were observed in a significant portion of infants following intramuscular administration of α-Tocopherol acetate. [] This highlights the importance of careful dose optimization for this vulnerable population.

Q10: Are there any known toxic effects of α-tocopherol acetate on aquatic organisms?

A10: While α-tocopherol acetate is generally considered safe for human consumption, its impact on aquatic organisms requires further investigation. This highlights the need for research into the ecotoxicological effects of α-tocopherol acetate and the development of strategies to mitigate any potential negative impacts on aquatic ecosystems.

Q11: What analytical techniques are commonly employed to quantify α-Tocopherol acetate in various matrices?

A13: Several analytical methods are used for α-Tocopherol acetate quantification. High-performance liquid chromatography (HPLC) is frequently used, enabling the separation and quantification of α-tocopherol acetate in various samples, including vegetable oils, erythrocytes, and animal tissues. [, , , , , ] Capillary gas chromatography coupled with electron capture detection has been employed to analyze thymine dimer levels in mouse epidermal DNA following α-tocopherol application. []

Q12: What is the significance of validating analytical methods for α-tocopherol acetate?

A14: Validation of analytical methods used to quantify α-tocopherol acetate is crucial to ensure the accuracy, precision, and specificity of the results. This is particularly important for studies investigating the efficacy and safety of α-tocopherol acetate in various applications. []

Q13: What are some essential tools and resources for conducting research on α-Tocopherol acetate?

A15: Research on α-Tocopherol acetate requires access to specialized equipment and databases. High-performance liquid chromatography (HPLC) systems equipped with appropriate detectors are essential for separating and quantifying α-tocopherol acetate in various matrices. Access to scientific literature databases like Semantic Scholar is crucial for staying updated on the latest research findings. []

Q14: How has the understanding of α-Tocopherol acetate's role in human health evolved over time?

A16: Initial research on α-Tocopherol acetate primarily focused on its role in preventing vitamin E deficiency. As research progressed, its antioxidant properties and their potential benefits in various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases, gained significant attention. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.